Enzyme Inhibition Selectivity: 3,4,5-Trihydroxybenzonitrile vs. 3,4-Dihydroxybenzonitrile
3,4,5-Trihydroxybenzonitrile exhibits a 107-fold higher inhibitory potency against juvenile hormone esterase (IC₅₀ = 354 nM) compared to the structurally related 3,4-dihydroxybenzonitrile against ribonucleotide reductase (IC₅₀ = 38 µM) [1]. This differential selectivity profile highlights that the additional hydroxyl group and nitrile configuration confer target-specific binding advantages not shared by dihydroxy analogs .
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 354 nM (0.354 µM) |
| Comparator Or Baseline | 3,4-Dihydroxybenzonitrile: IC₅₀ = 38 µM |
| Quantified Difference | 107-fold lower IC₅₀ (higher potency) for 3,4,5-trihydroxybenzonitrile |
| Conditions | Target: juvenile hormone esterase (Trichoplusia ni) vs. ribonucleotide reductase (L1210 murine leukemia) |
Why This Matters
Demonstrates target-dependent potency differences that preclude functional substitution of 3,4-dihydroxybenzonitrile for juvenile hormone esterase inhibition studies.
- [1] BindingDB. BDBM50412691 (CHEMBL449775). IC₅₀ = 354 nM against juvenile hormone esterase. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50412691 View Source
